4-[(E)-(Phenylimino)methyl]benzene-1-carbothioamide
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Overview
Description
4-[(E)-(Phenylimino)methyl]benzene-1-carbothioamide is an organic compound with a unique structure that includes a phenyl group, an imino group, and a carbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(Phenylimino)methyl]benzene-1-carbothioamide typically involves the reaction of 4-aminobenzaldehyde with phenyl isothiocyanate. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(Phenylimino)methyl]benzene-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4-[(E)-(Phenylimino)methyl]benzene-1-carbothioamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its potential anticancer and antimicrobial properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(E)-(Phenylimino)methyl]benzene-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of microbial activity .
Comparison with Similar Compounds
Similar Compounds
4-[(E)-(Phenylimino)methyl]benzene-1-sulfonamide: Similar structure but with a sulfonamide group instead of a carbothioamide group.
4-[(E)-(Phenylimino)methyl]benzene-1-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.
Uniqueness
4-[(E)-(Phenylimino)methyl]benzene-1-carbothioamide is unique due to its carbothioamide group, which imparts distinct chemical and biological properties. This group can form strong interactions with metal ions and other molecules, making it useful in various applications .
Properties
CAS No. |
64510-88-9 |
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Molecular Formula |
C14H12N2S |
Molecular Weight |
240.33 g/mol |
IUPAC Name |
4-(phenyliminomethyl)benzenecarbothioamide |
InChI |
InChI=1S/C14H12N2S/c15-14(17)12-8-6-11(7-9-12)10-16-13-4-2-1-3-5-13/h1-10H,(H2,15,17) |
InChI Key |
ZVWAHJUGTJRCCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=CC=C(C=C2)C(=S)N |
Origin of Product |
United States |
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